molecular formula C15H15NO5 B1642471 4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI)

4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI)

Cat. No.: B1642471
M. Wt: 289.28 g/mol
InChI Key: DPGQQJYMDKLXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI) is an organic compound with the molecular formula C14H15NO5. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-phenyl-2-propyn-1-ol with diethyl oxalate in the presence of a base, such as sodium ethoxide, to form the isoxazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of 4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4,5-Isoxazoledicarboxylic acid,3-phenyl-.

    Reduction: Formation of 4,5-Isoxazoledicarboxylic acid,3-phenyl-,diol.

    Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,5-Isoxazoledicarboxylic acid,3-phenyl-,dimethyl ester: Similar structure but with methyl ester groups instead of ethyl ester groups.

    4,5-Isoxazoledicarboxylic acid,3-phenyl-,diethyl amide: Similar structure but with amide groups instead of ester groups.

Uniqueness

4,5-Isoxazoledicarboxylicacid,3-phenyl-,diethylester(9CI) is unique due to its specific ester groups, which can influence its reactivity and biological activity

Properties

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

diethyl 3-phenyl-1,2-oxazole-4,5-dicarboxylate

InChI

InChI=1S/C15H15NO5/c1-3-19-14(17)11-12(10-8-6-5-7-9-10)16-21-13(11)15(18)20-4-2/h5-9H,3-4H2,1-2H3

InChI Key

DPGQQJYMDKLXEP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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